molecular formula C9H10BrClO2 B8183471 1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene

1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene

Cat. No.: B8183471
M. Wt: 265.53 g/mol
InChI Key: AHECWZWXXDIKQI-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of bromochlorobenzenes It is characterized by the presence of bromine, chlorine, and a 2-methoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of a benzene derivative. The synthesis typically starts with a benzene ring substituted with a 2-methoxyethoxy group. Bromination and chlorination are then carried out using reagents such as bromine and chlorine under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride can facilitate electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethers or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: It may serve as a building block for the synthesis of drugs or diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

1-Bromo-2-chloro-3-(2-methoxyethoxy)benzene is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other bromochlorobenzenes. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

1-bromo-2-chloro-3-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-5-6-13-8-4-2-3-7(10)9(8)11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHECWZWXXDIKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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